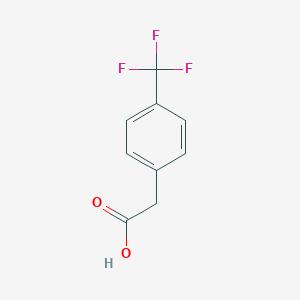

4-(Trifluoromethyl)phenylacetic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNORVZDAANCHAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186514 | |

| Record name | (alpha,alpha,alpha-Trifluoro-4-tolyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32857-62-8 | |

| Record name | 4-(Trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32857-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (alpha,alpha,alpha-Trifluoro-4-tolyl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032857628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (alpha,alpha,alpha-Trifluoro-4-tolyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (α,α,α-trifluoro-4-tolyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (α,α,α-Trifluoro-4-tolyl)acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRH9JL4FEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Trifluoromethyl Phenylacetic Acid and Its Analogs

Established Synthetic Pathways for 4-(Trifluoromethyl)phenylacetic Acid

Traditional methods for synthesizing this compound rely on robust and well-understood chemical transformations. These routes have been foundational in providing access to this important molecule.

A classic and versatile method for the formation of carboxylic acids involves the use of Grignard reagents. This approach is applicable to the synthesis of this compound, typically starting from a suitable haloaromatic precursor. The synthesis begins with the formation of a Grignard reagent from 4-(trifluoromethyl)benzyl halide (e.g., bromide or chloride) and magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

The diazotization-hydrolysis pathway represents another established, albeit more indirect, route for synthesizing substituted phenylacetic acids. This multi-step sequence typically begins with an appropriately substituted aniline (B41778) derivative. For instance, a synthetic sequence could start from 4-amino-2,5-difluorophenylacetic acid, where the amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This diazonium salt is a versatile intermediate that can undergo various transformations.

In a process known as the Schiemann reaction or by other fluorination methods, the diazonium group can be replaced with fluorine wikipedia.org. While this specific example leads to a different final product (2,4,5-trifluorophenylacetic acid), the principle can be adapted. A more common application of diazotization in this context is the Sandmeyer reaction, where the diazonium salt is reacted with a copper(I) cyanide to introduce a nitrile (-CN) group. The resulting 4-(Trifluoromethyl)phenylacetonitrile can then be hydrolyzed under acidic or basic conditions to afford the desired this compound. This route is particularly useful when the corresponding aniline precursor is readily available.

Palladium catalysis offers powerful tools for carbon-carbon bond formation. While direct C-H arylation of a methyl group to form a phenylacetic acid is challenging, a closely related and highly efficient palladium-catalyzed method is the carbonylation of benzyl (B1604629) halides. This has become a prominent strategy for synthesizing phenylacetic acids and their derivatives, such as esters and amides nih.govcapes.gov.br.

The process starts with a precursor like 4-(trifluoromethyl)benzyl chloride or bromide. This substrate undergoes palladium-catalyzed carbonylation, where carbon monoxide (CO) is inserted into the carbon-halogen bond. The reaction is typically carried out using a palladium(0) catalyst, which is often generated in situ, and various phosphine (B1218219) ligands can be employed to stabilize the catalytic species and modulate its reactivity capes.gov.br. When the reaction is performed in the presence of water, the resulting acyl-palladium intermediate is hydrolyzed to yield this compound directly. If an alcohol is used as the nucleophile, the corresponding ester is formed, which can then be hydrolyzed to the acid in a separate step. This method is valued for its high efficiency and functional group tolerance nih.govrsc.org.

Advanced and Green Synthetic Approaches to this compound Derivatives

Reflecting the broader trends in chemical synthesis, recent research has focused on developing more advanced, efficient, and environmentally benign methods for preparing fluorinated molecules. These approaches often rely on sophisticated catalytic systems to achieve high selectivity and yield under milder conditions.

The direct introduction of fluorine into organic molecules is a significant area of research. Catalytic methods for the fluorination of phenylacetic acid derivatives are of great interest for creating analogs with modified properties. These reactions often target the α-position of the carboxylic acid, introducing a fluorine atom to create a stereogenic center.

Various catalytic systems have been developed for this purpose, including those based on transition metals like nickel and copper, which can form chiral enolates that then react with an electrophilic fluorine source rsc.org. Reagents such as Selectfluor (F-TEDA-BF₄) are commonly used as "F+" sources in these transformations. The development of enantioselective methods, where a chiral ligand on the metal catalyst controls the facial selectivity of the fluorination, has been a major focus, allowing for the synthesis of specific stereoisomers of α-fluoro-α-arylcarboxylic acids rsc.org. Another approach involves chiral aryl iodide-catalyzed fluorolactonization reactions, which utilize a nucleophilic fluoride (B91410) source like HF-pyridine to generate fluorinated lactones from styrene (B11656) precursors nih.govlibretexts.org.

A particularly innovative strategy for the fluorination of phenylacetic acid derivatives involves the formation of a charge-transfer complex. A recently developed method utilizes a complex formed between the electrophilic fluorinating agent Selectfluor and the organic base 4-(dimethylamino)pyridine (DMAP). nih.govchim.itnih.gov This approach demonstrates remarkable selectivity that can be controlled by the choice of solvent.

The proposed mechanism suggests that the interaction between Selectfluor and DMAP generates a highly reactive species. The course of the reaction is then dictated by the reaction medium. chim.it

In non-aqueous conditions (e.g., acetonitrile), direct fluorination of the benzylic C(sp³)–H bond occurs, leading to the formation of α-fluoro-α-arylcarboxylic acids. This pathway is believed to proceed via a Hydrogen Atom Transfer (HAT) mechanism. chim.it

In aqueous conditions , the reaction switches to a decarboxylative fluorination pathway. This is thought to occur through a Single-Electron Transfer (SET) process, resulting in the formation of a benzyl fluoride derivative. chim.it

This dual reactivity from a single set of reagents, controlled simply by the solvent, represents a significant advance in synthetic strategy, allowing for selective access to different fluorinated products from the same phenylacetic acid precursors. chim.itnih.gov Phenylacetic acid derivatives with both electron-donating and electron-withdrawing substituents were successfully converted into their respective α-fluoro products under non-aqueous conditions. chim.it

Table 1: α-Fluorination of Phenylacetic Acid Derivatives via Charge-Transfer Complex Reaction conditions: Phenylacetic acid derivative, 2 equiv. DMAP, 1.2 equiv. Selectfluor in acetonitrile (B52724) at room temperature.

| Substrate (Phenylacetic Acid Derivative) | Product (α-Fluoro-α-arylacetic Acid) | NMR Yield (%) |

|---|---|---|

| Phenylacetic acid | α-Fluoro-α-phenylacetic acid | 85 |

| 4-Methoxyphenylacetic acid | α-Fluoro-α-(4-methoxyphenyl)acetic acid | 90 |

| 4-Chlorophenylacetic acid | α-Fluoro-α-(4-chlorophenyl)acetic acid | 88 |

| This compound | α-Fluoro-α-(4-trifluoromethylphenyl)acetic acid | 82 |

| 3-Chlorophenylacetic acid | α-Fluoro-α-(3-chlorophenyl)acetic acid | 86 |

Data sourced from Organic Letters, 2022, 24(29), 5376-5380. chim.it

Compound Index

Rhodium-Catalyzed Coupling Reactions for Perfluorinated Side Chains

Rhodium-catalyzed reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of synthesizing analogs of this compound, rhodium catalysis can be envisioned for constructing the core structure. For instance, rhodium(II)-catalyzed C-H carboxylation using carbon dioxide (CO₂) has been reported for certain aromatic systems, presenting a potential, though not yet specifically demonstrated, pathway for converting a trifluoromethylbenzene derivative into its corresponding phenylacetic acid. acs.org

Furthermore, rhodium-catalyzed cross-coupling reactions are well-established. A hypothetical, yet mechanistically plausible, route could involve the coupling of a 4-trifluoromethylphenyl derivative with a two-carbon synthon that carries the carboxylic acid functionality. While specific examples for the direct synthesis of this compound via rhodium-catalyzed coupling of a trifluoromethylated arene with an acetate-equivalent are not extensively documented in the reviewed literature, the versatility of rhodium catalysis in C-H functionalization and cross-coupling suggests its potential applicability in this area. acs.orgrsc.org

Chemo- and Regioselective Synthesis of Substituted Derivatives

The synthesis of substituted derivatives of this compound requires precise control over the position of new functional groups on the aromatic ring. Chemo- and regioselectivity are therefore paramount. One advanced strategy for achieving such control is through directed C-H functionalization. For example, a U-shaped pyridine-based template has been developed to facilitate the meta-C−H functionalization of phenylacetic acid scaffolds. This approach allows for reactions like olefination and cross-coupling to occur specifically at the meta position relative to the acetic acid side chain, a position that is often difficult to access through classical electrophilic aromatic substitution. rsc.org

Organocatalytic benzannulation reactions also provide a pathway to highly functionalized trifluoromethylarenes with excellent control over regioselectivity. Although these methods build the aromatic ring from acyclic precursors, they offer a powerful tool for creating a diverse range of substituted trifluoromethyl-containing aromatic cores that could be further elaborated into phenylacetic acid derivatives.

Stereoselective Synthesis of Chiral this compound Derivatives

The biological activity of chiral molecules is often dependent on their absolute configuration. Consequently, the stereoselective synthesis of chiral derivatives of this compound, particularly those with a stereocenter at the α-position, is of significant interest.

Enantioselective Fluorination Techniques

Creating a chiral center via fluorination requires enantioselective methods. Both metal-catalyzed and organocatalytic approaches have been successfully developed for the α-fluorination of carbonyl compounds.

Metal-Catalyzed Fluorination: Chiral palladium complexes, for instance, have been used to catalyze the enantioselective fluorination of β-ketoesters and α-cyano esters with high enantiomeric excesses. More recently, boron-catalyzed α-C–H fluorination of aryl acetic acids has been achieved, providing direct access to α-fluoro aryl acetic acids in a single step with high yields.

Organocatalytic Fluorination: Chiral organocatalysts, such as cinchona alkaloid derivatives, can be used in "dual activation" strategies alongside a Lewis acid to generate chiral ketene (B1206846) enolates, which are then trapped by an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI).

These techniques could be applied to precursors of this compound to install a fluorine atom at the α-position with high enantioselectivity, thereby producing chiral α-fluoro-4-(trifluoromethyl)phenylacetic acid.

Resolution Methods for Enantiomeric Purity

When a racemic mixture of a chiral carboxylic acid is produced, resolution is required to separate the enantiomers. A classic and widely used industrial method is diastereomeric crystallization. acs.org This process involves reacting the racemic carboxylic acid with a single enantiomer of a chiral amine, known as a resolving agent. rsc.org

This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. acs.orgrsc.org Once a diastereomeric salt has been isolated and purified, the chiral amine can be removed by treatment with an achiral acid, regenerating the enantiomerically pure carboxylic acid. Common chiral amines used as resolving agents include brucine, (R)-1-phenylethylamine, and (1R,2R)-1,2-diaminocyclohexane. acs.org This method is a robust and scalable technique for obtaining enantiomerically pure chiral carboxylic acids.

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent Type | Example Resolving Agent | Function | Resulting Intermediate | Separation Method |

|---|---|---|---|---|

| Chiral Amine | (R)-1-Phenylethylamine | Forms salts with racemic acid | Diastereomeric salts | Fractional Crystallization |

| Chiral Amine | Brucine | Forms salts with racemic acid | Diastereomeric salts | Fractional Crystallization |

| Chiral Amine | (1R,2R)-1,2-Diaminocyclohexane | Forms salts with racemic acid | Diastereomeric salts | Fractional Crystallization |

Synthesis of Specific Analogues and Intermediates

2-Nitro-4-(trifluoromethyl)phenylacetic acid is a valuable intermediate in organic synthesis. An improved method for its preparation starts from 4-substituted halobenzene. google.comgoogle.com The process involves the nitration of the starting material using a mixture of concentrated nitric acid and concentrated sulfuric acid in a polar solvent like dichloromethane (B109758) to yield 2-X-5-substituted nitrobenzene (B124822) (where X is a halogen). google.comgoogle.com This intermediate then undergoes a substitution reaction with an excess of methyl cyanoacetate (B8463686) or ethyl cyanoacetate under alkaline conditions. google.comgoogle.com Subsequent reaction with excess concentrated hydrochloric acid leads to the formation of 2-nitro-4-substituted benzyl cyanide. Finally, hydrolysis of the benzyl cyanide in a strong acidic or alkaline aqueous solution furnishes 2-nitro-4-substituted phenylacetic acid. google.comgoogle.com

Table 1: Key Steps in the Synthesis of 2-Nitro-4-(trifluoromethyl)phenylacetic acid

| Step | Reactants | Reagents | Product |

| Nitrification | 4-substituted halobenzene | Concentrated HNO₃, Concentrated H₂SO₄, Dichloromethane | 2-X-5-substituted nitrobenzene |

| Substitution | 2-X-5-substituted nitrobenzene | Methyl cyanoacetate or Ethyl cyanoacetate, Base | Intermediate cyanoester |

| Decarboxylation/Hydrolysis | Intermediate cyanoester | Concentrated HCl, then H₂O | 2-Nitro-4-substituted benzyl cyanide, then 2-Nitro-4-substituted phenylacetic acid |

Data derived from patents describing the synthesis method. google.comgoogle.com

2-(2-Thienyl)-2-[4-(trifluoromethyl)phenyl]acetic acid is a compound with significant potential in pharmaceutical and agricultural chemistry. chemimpex.com It serves as a key intermediate in the synthesis of anti-inflammatory and analgesic medications. chemimpex.com Its structural features, including a thiophene (B33073) ring and a trifluoromethyl group, contribute to its biological activity. chemimpex.com The trifluoromethyl group enhances the compound's lipophilicity, which can improve its bioavailability in medicinal applications. chemimpex.com

A novel synthetic pathway for intermediates of Esaxerenone, a nonsteroidal mineralocorticoid receptor antagonist, utilizes 2-(trifluoromethyl)phenylacetic acid as a starting material. google.comwipo.int The synthesis begins with the reaction of 2-(trifluoromethyl)phenylacetic acid with either ethyl chloroformate or isobutyl chloroformate in an inert solvent in the presence of a base to form a mixed anhydride (B1165640). This anhydride is then reacted with ammonia (B1221849) to produce the corresponding amide, 2-(trifluoromethyl)phenylacetamide. google.comwipo.int

In the next step, the amide undergoes a dehydration reaction using a dehydrating agent such as phosphorus oxychloride and an acid-binding agent like triethylamine (B128534) to yield the isocyanide compound. google.com This is followed by a cyclization reaction of the isocyanide with ethyl 2-butynoate in the presence of a base and a metal catalyst to form the pyrrole (B145914) ring, a core structure of the Esaxerenone intermediate. google.comwipo.int This method is reported to have a high yield and a simple post-treatment process, making it advantageous for industrial applications. google.comwipo.int

Table 2: Synthesis of Esaxerenone Intermediate from 2-(Trifluoromethyl)phenylacetic Acid

| Step | Starting Material | Reagents | Product | Yield |

| Amidation | 2-(Trifluoromethyl)phenylacetic acid | Ethyl chloroformate, Pyridine (B92270), Ammonium bicarbonate | 2-(Trifluoromethyl)phenylacetamide | 98.0% |

| Dehydration | 2-(Trifluoromethyl)phenylacetamide | Phosphorus oxychloride, Triethylamine | 2-(Trifluoromethyl)phenylisocyanide | 97.3% |

| Cyclization | 2-(Trifluoromethyl)phenylisocyanide | Ethyl 2-butynoate, Base, Metal catalyst | 4-Methyl-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid ethyl ester | Not specified |

Data derived from a patent application for the synthesis of Esaxerenone and its intermediates. google.com

α-Methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid, is a crucial chiral derivatizing agent used to determine the enantiomeric composition of alcohols and amines. wikipedia.orgunits.it A practical synthesis and convenient resolution of this reagent have been developed. units.it The synthesis of Mosher's acid chloride, the more reactive form of the acid, is achieved by treating the acid with thionyl chloride. units.it It is recommended to vacuum distill the acid chloride before use to remove any less reactive acid anhydride that may have formed. units.it

The utility of Mosher's acid lies in its reaction with chiral alcohols and amines to form diastereomeric esters and amides, respectively. units.it The resulting diastereomers exhibit significantly different chemical shifts in their proton and, more distinctly, their fluorine NMR spectra. units.itresearchgate.net This difference allows for the accurate determination of the enantiomeric excess of the original alcohol or amine by analyzing the integration of the NMR signals. units.itresearchgate.net The fluorine NMR is particularly advantageous as the signals are simple and appear in an uncongested region of the spectrum. units.it

Table 3: Properties of Mosher's Acid Enantiomers

| Property | (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic Acid |

| CAS Number | 17257-71-5 sigmaaldrich.com |

| Molecular Formula | C₁₀H₉F₃O₃ wikipedia.org |

| Molecular Weight | 234.17 g/mol wikipedia.org |

| Appearance | Solid wikipedia.org |

| Melting Point | 46-49 °C sigmaaldrich.com |

| Boiling Point | 95-97 °C at 0.05 mmHg sigmaaldrich.com |

| Optical Activity | [α]18/D −72°, c = 1.6 in methanol (B129727) sigmaaldrich.com |

| Optical Purity (ee) | ≥99% (GLC) sigmaaldrich.com |

Data sourced from Wikipedia and commercial supplier information. wikipedia.orgsigmaaldrich.com

Chemical Reactivity and Transformative Chemistry of 4 Trifluoromethyl Phenylacetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that readily participates in a range of classical organic reactions.

Esterification is a fundamental transformation of 4-(Trifluoromethyl)phenylacetic acid, converting the carboxylic acid into an ester. This is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is reversible and driven to completion by removing water or using an excess of one reactant. Strong acids such as sulfuric acid or p-toluenesulfonic acid are common catalysts. google.com Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents can be employed. For instance, benzotriazole (B28993) esters, formed in-situ from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) with a carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are efficient intermediates for esterification, particularly with sterically hindered alcohols like tert-butyl alcohol. researchgate.net Solvent-free conditions using heterogeneous acid catalysts like Amberlyst-15 have also been shown to be effective for the esterification of phenylacetic acids, aligning with green chemistry principles. gcsu.edu

Table 1: Representative Esterification Methods Applicable to this compound

| Alcohol | Reagent/Catalyst | Conditions | Product Type |

|---|---|---|---|

| Methanol (B129727) | Sulfuric Acid (H₂SO₄) | Reflux | Methyl Ester |

| Ethanol | p-Toluenesulfonic acid | Reflux with water removal | Ethyl Ester |

| tert-Butyl alcohol | EDC, HOBt, DMAP | Room Temperature | tert-Butyl Ester researchgate.net |

| 4-Ethoxyphenol | Amberlyst-15 | Solvent-free, Reflux | Phenyl Ester gcsu.edu |

| Various | Acetic Anhydride (B1165640), Strong Acid | Elevated Temperature | Mixed Anhydride intermediate followed by esterification |

Amidation Reactions and Peptide Coupling

The carboxylic acid moiety of this compound can be converted into an amide by reaction with a primary or secondary amine. This transformation is central to the synthesis of a vast array of chemical compounds and is particularly crucial in peptide synthesis, where the formation of an amide (peptide) bond is the key step. bachem.com

Direct reaction between the carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the reaction is almost always mediated by a "coupling reagent." These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine. bachem.comsigmaaldrich.com The process involves the formation of a highly reactive intermediate, such as an active ester or a symmetrical anhydride, which then readily reacts with the amine to form the amide bond. sigmaaldrich.com This methodology is the cornerstone of Solid-Phase Peptide Synthesis (SPPS), a technique that allows for the efficient construction of complex peptides on a solid support. researchgate.netnih.gov

A wide variety of phosphonium-based (e.g., PyBOP, BOP) and aminium-based (e.g., HBTU, HATU, HCTU) coupling reagents have been developed, each with specific advantages regarding reactivity, solubility, and minimization of side reactions like racemization. bachem.comsigmaaldrich.com For example, reagents like HATU generate highly reactive OAt esters, which are particularly effective for sterically hindered couplings. sigmaaldrich.com Phosphonium reagents are often preferred as they avoid the potential side reaction of guanidinylation of the N-terminal amino group that can occur with aminium reagents. sigmaaldrich.com

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent | Full Name | Activating Group | Key Characteristics |

|---|---|---|---|

| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | OBt Ester | Popular, effective for routine synthesis; risk of guanidinylation. sigmaaldrich.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | OAt Ester | More reactive than HBTU, excellent for hindered couplings. sigmaaldrich.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | OBt Ester | Phosphonium-based, avoids guanidinylation; clean reactions. sigmaaldrich.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | O-acylisourea | Carbodiimide-based, often used with additives like HOBt; water-soluble byproducts. bachem.com |

| TFPN | Tetrafluorophthalonitrile | Aryl Ester | A newer reagent designed for challenging amide and peptide bond formations. rsc.org |

Decarboxylation Reactions

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). For phenylacetic acids, this reaction can be induced under various conditions, including high temperatures and photochemically. nih.govelsevierpure.com

Studies on trifluoromethyl-substituted phenylacetic acids have shown that they undergo highly efficient photodecarboxylation in a basic aqueous solution upon exposure to ultraviolet light. nih.gov This reaction proceeds primarily through the formation of a benzylic carbanion intermediate, which is subsequently protonated by water to yield 4-(trifluoromethyl)toluene. nih.gov The presence of the electron-withdrawing trifluoromethyl group has been demonstrated to greatly facilitate this excited-state ionic photodecarboxylation process. nih.gov

The general mechanism for the decarboxylation of phenylacetic acid anions involves the direct formation of a benzyl (B1604629) anion, while the protonated acid form is thought to proceed through a ring-protonated zwitterionic intermediate. elsevierpure.com

Table 3: Photodecarboxylation of this compound

| Substrate | Conditions | Major Product | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| This compound | UV light, basic aqueous solution | 4-(Trifluoromethyl)toluene | 0.63 | nih.gov |

Reactions of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is known for its high stability and strong electron-withdrawing nature, which significantly influences the reactivity of the molecule.

The trifluoromethyl group is generally inert to nucleophilic substitution reactions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the displacement of a fluoride (B91410) ion exceptionally difficult. rsc.org Furthermore, the three highly electronegative fluorine atoms inductively withdraw electron density from the central carbon, making it electron-deficient. However, this does not translate to susceptibility to nucleophilic attack in the same way as a carbonyl carbon. The fluorine atoms' lone pairs create electrostatic repulsion, and there is no low-lying empty orbital to accept an incoming nucleophile. Therefore, direct Sₙ2-type displacement of fluoride from the -CF₃ group on this compound is not a feasible reaction pathway under normal conditions. rsc.org

The trifluoromethyl group exerts a powerful influence on the reactivity of the aromatic ring, primarily through a strong electron-withdrawing inductive effect (-I effect). vaia.com This effect deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) by reducing its electron density and making it less nucleophilic.

When an electrophilic attack does occur, the -CF₃ group acts as a meta-director. This is because the carbocation intermediates (arenium ions) formed by attack at the ortho and para positions are significantly destabilized. In these intermediates, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing -CF₃ group, which is a highly unfavorable electronic arrangement. vaia.com The intermediate formed by attack at the meta position avoids this direct destabilization, making it the least unfavorable and therefore the preferred pathway. vaia.com

Reactions of the Phenyl Ring System

The reactivity of the aromatic ring in this compound is significantly influenced by its substituents. The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms, deactivating the ring towards electrophilic attack. The acetic acid moiety (-CH2COOH) also acts as a deactivating group.

Electrophilic aromatic substitution (S_EAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org However, the benzene ring of this compound is strongly deactivated towards electrophiles. This is due to the presence of two deactivating groups: the trifluoromethyl group and the acetic acid group.

The trifluoromethyl group is one of the strongest deactivating groups and directs incoming electrophiles to the meta position. The phenylacetic acid group is also deactivating and a meta-director. Consequently, any potential electrophilic substitution would be expected to occur at the positions meta to both the trifluoromethyl and the acetic acid groups, which are the C3 and C5 positions. However, the combined deactivating effect of these two groups makes such reactions extremely difficult to achieve under standard electrophilic substitution conditions (e.g., nitration, halogenation, or Friedel-Crafts reactions). uci.edu The ring is considered electron-poor, which slows the rate-determining step of the S_EAr mechanism—the attack of the aromatic ring on the electrophile. uci.edu

| Substituent Group | Electronic Effect | Directing Influence |

| -CF₃ | Strong electron-withdrawing (-I, -M) | Deactivating, meta-directing |

| -CH₂COOH | Electron-withdrawing (-I) | Deactivating, meta-directing |

Nucleophilic aromatic substitution (S_NAr) involves a nucleophile replacing a leaving group on an aromatic ring. Unlike electrophilic substitution, S_NAr is facilitated by the presence of strong electron-withdrawing groups, particularly when they are positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.govnih.gov

While this compound itself does not have a suitable leaving group on the phenyl ring to undergo S_NAr, the trifluoromethyl group makes its derivatives highly susceptible to this type of reaction. For instance, if a halogen atom were present at a position ortho or para to the -CF3 group (e.g., in 2-chloro-4-(trifluoromethyl)phenylacetic acid), it would be readily displaced by a nucleophile. The strong electron-withdrawing nature of the trifluoromethyl group is key to activating the ring for nucleophilic attack. mdpi.com

| Reaction Type | Ring Requirement | Role of -CF₃ Group |

| Electrophilic Aromatic Substitution (S_EAr) | Electron-rich | Deactivating |

| Nucleophilic Aromatic Substitution (S_NAr) | Electron-poor with a leaving group | Activating (if ortho or para to leaving group) |

Halogenation of an aromatic ring is typically an electrophilic aromatic substitution reaction. uci.edu As discussed, the phenyl ring of this compound is highly deactivated, making direct halogenation with electrophiles like Br₂, Cl₂, or I₂ challenging. The reaction requires a potent electrophile and harsh conditions, which may not be feasible or could lead to undesired side reactions. There is little evidence in the literature of successful direct electrophilic halogenation or iodination of this specific compound under standard conditions due to the ring's electron-deficient nature.

Advanced Organic Transformations and Mechanistic Insights

Modern synthetic methods have enabled transformations that go beyond classical substitution patterns, including the functionalization of C-H bonds.

Research has shown that this compound can undergo a palladium-catalyzed diolefination reaction. sigmaaldrich.comsigmaaldrich.com This advanced transformation involves the C-H activation and subsequent functionalization of the phenyl ring at the positions ortho to the acetic acid group. The reaction is mediated by mono-N-protected amino acid ligands, which are crucial for the efficiency and selectivity of the process. In a typical procedure, this compound is reacted with an olefin, such as ethyl acrylate, in the presence of a palladium catalyst and a base. sigmaaldrich.com

| Component | Example | Role |

| Substrate | This compound | Provides the C-H bonds for functionalization |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Facilitates C-H activation and C-C bond formation |

| Ligand | Mono-N-protected amino acid | Directs the reaction and enhances efficiency |

| Olefin | Ethyl acrylate | The coupling partner that adds to the ring |

| Base | Potassium bicarbonate (KHCO₃) | Activates the substrate/catalyst |

| Solvent | tert-Amyl alcohol | Reaction medium |

This reaction represents a powerful method for the late-stage functionalization of phenylacetic acid derivatives, allowing for the construction of more complex molecular architectures.

Hydrogen Isotope Exchange (HIE) reactions are fundamental processes for incorporating heavier hydrogen isotopes, such as deuterium (B1214612) (D) or tritium (B154650) (T), into organic molecules. acs.org This isotopic labeling is invaluable for mechanistic studies, as a tool in drug metabolism and pharmacokinetic (DMPK) studies, and in quantitative analysis using mass spectrometry. acs.org

While specific HIE studies on this compound are not widely documented, phenylacetic acid derivatives can undergo HIE on the aromatic ring through various methods, including metal-catalyzed processes. acs.orglibretexts.org Given the acidic protons on the aromatic ring, it is plausible that this compound could be labeled with deuterium or tritium using catalysts known to promote C-H activation and isotope exchange. Such a transformation would provide an isotopically labeled version of the molecule, useful for tracing its path in biological or chemical systems.

| Isotope | Symbol | Typical Application |

| Protium | ¹H | The most common, naturally occurring isotope of hydrogen. |

| Deuterium | ²H or D | Used in NMR studies, as a non-radioactive tracer, and to study kinetic isotope effects. |

| Tritium | ³H or T | A radioactive isotope used in radiolabeling for sensitive detection in biological assays. |

Mechanistic Studies of Photodecarboxylation

The photodecarboxylation of this compound has been the subject of detailed mechanistic investigations to elucidate the pathways and reactive intermediates involved in this transformation. Studies have revealed that the presence of the trifluoromethyl group significantly influences the reaction's efficiency and mechanism.

Research indicates that the photodecarboxylation of trifluoromethyl-substituted phenylacetic acids, when conducted in a basic aqueous solution, proceeds efficiently. nih.gov The process is initiated by the excitation of the molecule, and quenching studies suggest that the reaction likely occurs from the singlet excited state. nih.gov This is a noteworthy finding, as many photochemical reactions of aromatic compounds proceed through triplet states.

The primary products formed from the photodecarboxylation of this compound are consistent with the formation of a benzylic carbanion intermediate. nih.gov This carbanion is subsequently protonated by water to yield the final product. The formation of the carbanion is the dominant pathway, with only minor amounts (less than or equal to 5%) of products derived from radical intermediates being detected. nih.gov This indicates a heterolytic cleavage of the carbon-carboxyl bond.

Mechanistically, the photodecarboxylation of aryl-substituted phenylacetic acids can be complex. For some related compounds, two potential mechanisms have been considered: a direct heterolytic cleavage to form the carbanion, or a mesolytic mechanism involving an initial intramolecular electron transfer from the carboxylate to the aromatic ring, followed by bond cleavage. lookchem.com However, for trifluoromethyl-substituted phenylacetic acids, the evidence points towards the efficient formation of the benzylic carbanion. nih.gov

The efficiency of the photodecarboxylation is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific event for each photon absorbed. The table below presents the quantum yields for the photodecarboxylation of various trifluoromethyl-substituted phenylacetic acids in basic aqueous solution.

| Compound | Quantum Yield (Φ) |

| 2-(Trifluoromethyl)phenylacetic acid | 0.37 |

| 3-(Trifluoromethyl)phenylacetic acid | 0.50 |

| This compound | 0.60 |

| α-Methyl-4-(trifluoromethyl)phenylacetic acid | 0.74 |

Data sourced from Burns & Lukeman, 2010. nih.govscispace.com

Applications in Medicinal Chemistry and Pharmaceutical Development

4-(Trifluoromethyl)phenylacetic Acid as a Core Scaffold in Drug Discovery

This compound serves as a crucial building block in the synthesis of a wide range of pharmaceutical compounds. Its utility stems from the presence of the trifluoromethyl (-CF3) group, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. mdpi.com These properties make it an attractive scaffold for the development of new therapeutic agents. mdpi.comchemimpex.com

The trifluoromethyl group is a common feature in many approved drugs, where it contributes to improved pharmacokinetic and pharmacodynamic profiles. mdpi.com The incorporation of this moiety can lead to enhanced efficacy and specificity of drug candidates. chemimpex.com Researchers utilize this compound as a starting material or intermediate in the synthesis of more complex molecules targeting a variety of diseases. chemimpex.comnih.gov Its versatility allows for modifications to the phenyl ring and the acetic acid side chain, enabling the exploration of structure-activity relationships and the optimization of lead compounds. nih.gov

The phenylacetic acid framework itself is a well-established pharmacophore found in several classes of drugs, notably nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govgoogle.com By combining this core with the trifluoromethyl group, medicinal chemists can generate novel compounds with potentially superior therapeutic properties. nih.gov

Development of PPARγ/δ Dual Agonists for Metabolic Disorders and Type 2 Diabetes

While direct evidence for the use of this compound in the development of PPARγ/δ dual agonists is not extensively detailed in the provided search results, the broader context of phenylacetic acid derivatives in metabolic disease research is relevant. Phenylacetic acid derivatives are being investigated for their potential to modulate various receptors involved in metabolism. For instance, derivatives of phenylacetic acid have been explored as agonists for the free fatty acid 1 receptor (FFA1), which is a target for type 2 diabetes. nih.gov This suggests that the structural scaffold of phenylacetic acid is amenable to modifications that can lead to activity at receptors relevant to metabolic disorders. The unique electronic properties conferred by the trifluoromethyl group could be leveraged to design potent and selective PPARγ/δ dual agonists, although specific examples are not highlighted in the search snippets.

Heterocyclic Xanthine (B1682287) Derivatives as Human A2B Adenosine (B11128) Receptor Antagonists

Derivatives of this compound have been instrumental in the development of potent and selective antagonists for the human A2B adenosine receptor (A2BAR). nih.govx-mol.net This receptor is implicated in inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). nih.govx-mol.net

Researchers have synthesized novel xanthine derivatives that incorporate the 4-(trifluoromethyl)phenyl moiety. nih.govx-mol.net These efforts aimed to improve upon existing A2BAR antagonists that suffered from poor pharmacokinetic profiles. nih.govx-mol.net By modifying the linker between the xanthine core and the terminal phenyl ring, and incorporating the trifluoromethylphenyl group, scientists have developed compounds with high binding affinity and selectivity for the A2BAR. nih.govx-mol.net

Two notable examples are:

8-{1-[5-Oxo-1-(4-trifluoromethyl-phenyl)-pyrrolidin-3-ylmethyl]-1H-pyrazol-4-yl}-1,3-dipropyl-xanthine

8-(1-{2-Oxo-2-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-ethyl}-1H-pyrazol-4-yl)-1,3-dipropyl-xanthine

These compounds demonstrated high binding affinities (Ki values of 1 and 1.5 nM, respectively) and good functional potency. nih.govx-mol.net Importantly, they also exhibited improved pharmacokinetic properties in animal models, with one compound showing 65% oral bioavailability in mice. nih.govx-mol.net Furthermore, one of these derivatives was shown to inhibit airway inflammation and reactivity in a mouse model of allergic asthma, highlighting the therapeutic potential of this class of compounds. nih.govx-mol.net

The development of these potent and selective A2B antagonists, which are often water-soluble, provides valuable tools for further research into the function of the A2B receptor. nih.gov

Anti-inflammatory and Analgesic Agent Development

This compound and its derivatives have been a significant focus in the development of new anti-inflammatory and analgesic drugs. chemimpex.comnih.govgoogle.com The phenylacetic acid structure is a known scaffold for nonsteroidal anti-inflammatory drugs (NSAIDs), and the addition of a trifluoromethyl group can enhance their therapeutic effects. nih.govnih.gov

Research in this area has led to the synthesis of various substituted biphenylylacetic acids and their α-methyl derivatives, which have been evaluated for their ability to reduce inflammation and pain. nih.gov These studies have demonstrated that strategic placement of substituents, including fluorine, on the biphenyl ring system can significantly impact the anti-inflammatory and analgesic potency of the compounds. nih.gov

The mechanism of action for many of these compounds is believed to involve the inhibition of prostaglandin synthesis, a key pathway in inflammation and pain signaling. neu.edu.tr The development of these novel phenylacetic acid derivatives aims to produce agents with improved efficacy and potentially better safety profiles compared to existing NSAIDs. google.comresearchgate.net

Investigation of Antimicrobial Properties

The this compound scaffold has been incorporated into various molecular structures to investigate their antimicrobial potential. nih.gov The trifluoromethyl group is known to be present in numerous pharmacologically active molecules and can enhance their biological activity. nih.govnih.gov

In one study, N-(trifluoromethyl)phenyl substituted pyrazole derivatives were synthesized and evaluated for their antibacterial activity. nih.gov Several of these compounds were found to be effective inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov Notably, these compounds were also effective at preventing and eradicating biofilms, which are a major challenge in treating chronic infections. nih.gov A key finding was that the presence of the trifluoromethyl group on the N-aryl moiety of the pyrazole derivatives reduced their toxicity to human cells while maintaining their antibacterial potency. nih.gov

The antimicrobial activity of compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.gov The results from these studies provide a promising foundation for the development of new antimicrobial agents to combat drug-resistant pathogens. nih.govnih.gov

Role in Modulating Inflammatory Pathways and Pain Management

The utility of this compound as a scaffold in medicinal chemistry is evident in its application for developing anti-inflammatory and analgesic drugs. The inhibition of COX enzymes directly impacts inflammatory pathways by reducing the synthesis of prostaglandins, which are crucial mediators of inflammation, pain, and fever.

The anti-inflammatory action of trifluoromethyl-containing compounds like triflusal and HTB extends beyond COX inhibition. They have been shown to block the activation of the transcription factor nuclear factor-kappaB (NF-κB) to a greater extent than aspirin or sodium salicylate. NF-κB is a critical regulator of genes involved in the inflammatory response, including the gene for COX-2. By inhibiting NF-κB activation, these compounds can suppress the upstream signaling that leads to the production of multiple inflammatory mediators. This suggests that compounds derived from this compound may offer broader anti-inflammatory effects and could be beneficial in pathological conditions where genes controlled by NF-κB are up-regulated.

Impact of Fluorination on Drug Properties: Lipophilicity, Stability, and Bioavailability

The trifluoromethyl group is a key feature of this compound that imparts several advantageous properties to potential drug molecules. The substitution of hydrogen atoms with fluorine is a widely used strategy in drug design to modulate various absorption, distribution, metabolism, and excretion (ADME) parameters.

Lipophilicity: Fluorine is the most electronegative element, and its introduction into a molecule can significantly increase lipophilicity (fat-solubility). This is a critical factor for drug efficacy, as it can enhance a drug's ability to cross biological membranes, such as the gastrointestinal wall for oral absorption and the blood-brain barrier. Enhanced membrane permeation can lead to improved cellular uptake and better access to biological targets.

Bioavailability: The combined effects of increased lipophilicity and enhanced metabolic stability often lead to a substantial improvement in a drug's oral bioavailability. Fluorination can also influence the acidity or basicity (pKa) of nearby functional groups. By altering the electronic distribution within the molecule, the trifluoromethyl group can reduce the basicity of adjacent amines, for example, which can improve membrane permeation and thus bioavailability.

| Property | Impact of Trifluoromethyl (-CF3) Group | Rationale |

| Lipophilicity | Generally Increased | Enhances the ability of a molecule to pass through biological membranes, potentially improving absorption. |

| Metabolic Stability | Significantly Increased | The strong Carbon-Fluorine bond is resistant to enzymatic cleavage, blocking sites of metabolism and prolonging the drug's half-life. |

| Bioavailability | Often Improved | A combination of enhanced lipophilicity, increased metabolic stability, and modulation of pKa contributes to a greater fraction of the drug reaching systemic circulation. |

| Binding Affinity | Can be Enhanced | The trifluoromethyl group can participate in favorable interactions with protein targets, potentially increasing the potency of the drug. |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. For analogs of this compound, SAR studies aim to identify which parts of the molecule are essential for its therapeutic effects and how modifications to its structure can optimize potency and reduce side effects. Key areas of investigation include the position of the trifluoromethyl group and the effects of other halogen substitutions.

While specific SAR studies on this compound for inflammatory targets are not extensively detailed in public literature, the principle of positional isomerism is well-established. For instance, in a study of progesterone receptor antagonists containing a substituted acetoxyphenyl group, it was found that the presence of a fluorine atom in the meta position resulted in improved binding activity compared to analogs with the fluorine in the ortho or para positions. This highlights that subtle changes in the location of a substituent can lead to significant differences in biological function, a key consideration in the design of analogs of this compound.

Replacing the trifluoromethyl group or adding other halogens (fluorine, chlorine, bromine, iodine) to the phenyl ring can also significantly affect a drug's potency. Different halogens vary in size, electronegativity, and their ability to form halogen bonds, all of which can alter the drug-receptor interaction.

For example, a computational study on a series of 4-anilinoquinazoline inhibitors of the Epidermal Growth Factor Receptor (EGFR) investigated the effect of substituting different halogens on the anilino-phenyl ring. The study noted that a bromine substitution at a specific position resulted in superior potency compared to other halogens or hydrogen. Such findings demonstrate that a systematic exploration of halogen substitutions is a critical part of the SAR process to fine-tune the potency and selectivity of a drug candidate.

| SAR Modification | General Effect on Biological Activity | Example Principle |

| Positional Isomers | The location of the -CF3 group (ortho, meta, para) can significantly alter binding affinity and efficacy. | In some molecular scaffolds, a meta-positioned fluorine has shown superior activity compared to ortho or para isomers. |

| Halogen Substitution | Replacing or adding different halogens (F, Cl, Br, I) can modulate potency and selectivity. | In a series of EGFR inhibitors, bromine substitution conferred the highest potency compared to other halogens. |

Prodrug Design and ADME Properties

Many non-steroidal anti-inflammatory drugs (NSAIDs) that are phenylacetic acid derivatives possess a free carboxylic acid group, which is often responsible for gastrointestinal side effects. Prodrug design is a common strategy to overcome this limitation. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.

For NSAIDs like those derived from this compound, the primary goal of prodrug design is often to temporarily mask the carboxylic acid group. This is typically achieved by converting it into an ester or an amide. This modification can reduce direct contact of the acidic drug with the gastric mucosa, thereby lowering the risk of irritation and ulceration. Once the prodrug is absorbed into the bloodstream, enzymes (such as esterases) cleave the masking group, releasing the active drug at its site of action.

Applications in Agrochemical Research

Utilization in Herbicides and Fungicides

In the realm of fungicides, arylamide derivatives are a significant class, and many successful products incorporate a trifluoromethyl group. For example, fluopyram, a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, features a trifluoromethyl group on its phenyl ring, which is critical for its activity. While not directly synthesized from 4-(trifluoromethyl)phenylacetic acid, the prevalence of this motif in fungicides highlights its importance. The development of novel trifluoromethyl pyrimidine (B1678525) derivatives has also yielded compounds with significant in vitro antifungal activities against a range of plant pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum. researchgate.net

Similarly, in herbicides, the trifluoromethyl group is integral to the efficacy of numerous products. For instance, flazasulfuron (B46402) is a sulfonylurea herbicide where the trifluoromethyl moiety on a pyridine (B92270) ring plays a key role in its biological activity. jst.go.jpnih.gov The use of this compound and similar fluorinated building blocks allows for the creation of herbicidal compounds with specific modes of action and desired crop safety profiles. sigmaaldrich.comnih.gov

Table 1: Examples of Agrochemicals Containing the Trifluoromethyl Moiety

| Agrochemical | Type | Target/Mode of Action | Reference |

|---|---|---|---|

| Fluopyram | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) | oregonstate.edu |

| Flutolanil | Fungicide | Phenylamide | oregonstate.edu |

| Flazasulfuron | Herbicide | Acetolactate Synthase (ALS) Inhibitor | jst.go.jpnih.gov |

| Fluazifop-butyl | Herbicide | ACCase Inhibitor | researchgate.net |

| Pyroxsulam | Herbicide | ALS Inhibitor | researchgate.net |

Enhancement of Performance and Selectivity in Crop Protection

The introduction of a trifluoromethyl group, often via precursors like this compound, is a key strategy for enhancing the performance and selectivity of crop protection agents. sigmaaldrich.com The unique properties of the -CF3 group—namely its high electronegativity, metabolic stability, and lipophilicity—are instrumental in this enhancement. researchgate.netnih.gov

The trifluoromethyl group is strongly electron-withdrawing, which can significantly alter the electronic properties of a molecule. researchgate.netjst.go.jp This modification can lead to stronger binding affinity with the target enzyme or protein in the pest or pathogen, thereby increasing the potency of the agrochemical. nih.gov This enhanced interaction means that lower application rates can often be used to achieve effective control.

Furthermore, the -CF3 group increases the lipophilicity of a compound. nih.gov This property influences how the chemical moves into and within a plant or pest. nih.govnih.gov Enhanced lipophilicity can improve the penetration of waxy cuticles on leaves or the exoskeleton of insects, leading to more efficient uptake of the active ingredient.

Selectivity, the ability of an agrochemical to control a target pest without harming the crop, can also be improved. For example, in the development of the herbicide pyroxsulam, researchers found that while 2-methoxy-4-(trifluoromethyl)phenyl analogues showed high herbicidal activity, they also caused significant injury to wheat. researchgate.net By incorporating a pyridine ring, as seen in pyroxsulam, the desired selectivity for wheat was achieved, demonstrating how molecular modifications around the trifluoromethyl group can fine-tune performance. researchgate.net This fine-tuning is often a result of differences in the rate of metabolism of the compound between the crop and the weed species. researchgate.net

Influence on Plant Uptake and Translocation

The ability of an agrochemical to be absorbed by a plant and move to its site of action is critical for its effectiveness, particularly for systemic products. The trifluoromethyl group, as found in derivatives of this compound, plays a significant role in influencing this process, primarily by increasing the molecule's lipophilicity. nih.govnih.gov

Lipophilicity is a key physical property that governs the movement of a substance across biological membranes. researchgate.netresearchgate.net The plant cuticle, the waxy outer layer of leaves, acts as a barrier to water-soluble substances but can be penetrated by more lipophilic (fat-soluble) compounds. By enhancing a molecule's lipophilicity, the trifluoromethyl group can improve its ability to pass through this cuticle and enter the plant tissue. nih.gov

Once inside the plant, the compound's ability to move within the vascular system (translocation) is also influenced by its physicochemical properties. researchgate.netjst.go.jp Studies have shown a relationship between a compound's lipophilicity, expressed as the octanol/water distribution coefficient (log D), and its uptake by plant roots and subsequent movement in the transpiration stream. researchgate.netresearchgate.net The increased lipophilicity conferred by the -CF3 group can therefore facilitate more efficient transport throughout the plant, ensuring the active ingredient reaches tissues that were not directly sprayed, such as new growth or the root system. jst.go.jpnih.gov This improved systemic movement is crucial for controlling diseases and pests that reside within the plant tissue.

Development of Novel Agrochemical Candidates

This compound and other fluorinated building blocks are vital in the discovery and development of novel agrochemical candidates. sigmaaldrich.comnih.gov The unique advantages conferred by the trifluoromethyl group make it a "privileged" structural motif in modern pesticide design. jst.go.jp Researchers in agrochemical synthesis actively incorporate this group to create new molecules with improved efficacy, better safety profiles, and novel modes of action to combat the growing issue of pest resistance. researchgate.net

The process of creating new pesticides often involves synthesizing a series of related compounds by making small structural modifications to a lead molecule. Using intermediates like this compound allows for the systematic exploration of how the trifluoromethyl-phenyl scaffold can be adapted to create potent and selective agrochemicals. sigmaaldrich.com For instance, research into novel trifluoromethyl pyrimidine derivatives has led to the synthesis of compounds with promising antifungal and insecticidal properties, demonstrating the continued potential of this chemical class. researchgate.net

The agrochemical industry has seen a consistent trend where a significant percentage of newly launched pesticides are fluorinated. researchgate.net This underscores the strategic importance of fluorine chemistry in developing the next generation of crop protection solutions. The synthesis of new heterocyclic compounds containing the trifluoromethyl group is an active area of research aimed at discovering pesticides that are not only effective but also environmentally safer. nih.gov

Applications in Materials Science and Polymer Chemistry

Incorporation into Polymer Formulations for Enhanced Properties

The incorporation of 4-(Trifluoromethyl)phenylacetic acid or its derivatives into polymer chains is a strategic approach to enhance the intrinsic properties of the resulting materials. This can be achieved through various polymerization techniques, such as polycondensation, where the carboxylic acid group of the molecule reacts with other monomers like diols or diamines to form polyesters or polyamides, respectively. The bulky, fluorine-containing pendant groups introduced into the polymer architecture disrupt chain packing, which can lead to improved solubility and processability. rsc.org

Table 1: Thermal Properties of Polymers Containing Trifluoromethyl Groups

| Polymer Type | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) (N2 atmosphere) | Reference |

|---|---|---|---|

| Poly(aryl ether ketone) (PEK-InpOCF3) | 235 | >520 | nih.gov |

| Poly(aryl ether ketone) (PEK-InmCF3) | 225 | >520 | nih.gov |

| Fluorinated Polyimide (5a) | 281 | 561 | rsc.org |

| Fluorinated Polyimide (5b) | 259 | 551 | rsc.org |

| Fluorinated Polyimide (5c) | 272 | 558 | rsc.org |

This table presents data on the thermal stability of different polymers incorporating trifluoromethyl groups, showcasing the high degradation temperatures achieved.

Fluoropolymers are renowned for their exceptional chemical resistance, a property largely attributed to the strength and stability of the carbon-fluorine bond. holscot.com Polymers incorporating this compound benefit from this characteristic. The trifluoromethyl group is chemically inert and non-reactive, which helps to protect the polymer backbone from chemical attack. This makes such materials suitable for applications where exposure to harsh chemicals is expected. holscot.com For instance, fluoropolymers like FEP, PFA, and ETFE are known to be inert to a wide range of chemicals, from water to aggressive industrial solvents. holscot.com While specific data on polymers derived directly from this compound is limited in publicly available literature, the general principles of fluoropolymer chemistry suggest that its incorporation would lead to enhanced chemical resistance. The chemical resistance of a polymer is often evaluated by observing changes in its physical properties after exposure to various chemicals.

Table 2: General Chemical Resistance of Fluoropolymers

| Chemical Class | Resistance Rating |

|---|---|

| Acids, Dilute | Excellent |

| Acids, Strong and Concentrated | Excellent |

| Alcohols | Excellent |

| Bases | Excellent |

| Halogenated Solvents | Good to Excellent |

| Hydrocarbons, Aromatic | Good |

| Ketones | Excellent |

This table provides a generalized overview of the chemical resistance of fluoropolymers. The specific resistance can vary based on the exact polymer structure, concentration of the chemical, and temperature.

Exploration in Organic Electronics

The field of organic electronics leverages the unique electronic and optical properties of organic materials to create devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of fluorine atoms into organic semiconductors is a common strategy to tune their electronic properties. Fluorination can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can facilitate electron injection and improve the stability of the material.

While direct applications of polymers synthesized from this compound in organic electronics are not extensively documented in readily available literature, the trifluoromethylphenyl moiety is of significant interest. The strong electron-withdrawing nature of the -CF3 group can influence the electronic characteristics of conjugated polymers, making them potential candidates for use as n-type or p-type semiconductors. Further research is needed to fully explore the potential of polymers derived from this compound in this rapidly evolving field.

Design of Polymers with Tailored Properties

The ability to create polymers with specific, predictable properties is a cornerstone of modern materials science. This compound serves as a versatile building block in this endeavor, allowing for the custom synthesis of polymers with tailored characteristics. resolvemass.ca By strategically incorporating this monomer into a polymer chain, researchers can fine-tune properties such as solubility, thermal stability, and mechanical strength.

The process of custom polymer synthesis involves the careful selection of monomers and polymerization techniques to achieve a desired outcome. resolvemass.ca For example, the polycondensation of this compound with various diols can lead to a range of polyesters with different properties depending on the structure of the diol. umons.ac.bedeakin.edu.au This approach enables the creation of materials designed for specific applications, from high-performance engineering plastics to advanced materials for biomedical devices. The functionalization of polymers with specific chemical groups, such as the trifluoromethylphenyl group, is a key strategy in tailoring material properties to meet the demands of advanced technologies. resolvemass.ca

Computational and Theoretical Studies

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for screening virtual libraries of small molecules against a specific biological target, such as a protein or enzyme, to identify potential inhibitors or activators.

While specific molecular docking studies for 4-(Trifluoromethyl)phenylacetic acid were not found in the reviewed literature, research on structurally analogous compounds provides significant insights into its potential biological interactions. A notable example is the study of trans-4-(trifluoromethyl)cinnamic acid (4TFCA), which shares the 4-(trifluoromethyl)phenyl moiety. Docking simulations were performed to evaluate its interaction with various biological targets. The results revealed that 4TFCA exhibits a strong binding affinity for the histone deacetylase 8 (HDAC8) enzyme, with a calculated binding energy of -6.10 kcal/mol. niscpr.res.in This interaction is significant as HDACs are important targets in cancer therapy. niscpr.res.in

The docking analysis for 4TFCA and its target suggests that the trifluoromethyl group plays a key role in the binding interaction, likely through hydrophobic and electrostatic interactions within the active site of the enzyme. niscpr.res.in These findings imply that this compound could also be investigated as a potential ligand for HDACs or other enzymes where similar interactions are favorable. The general approach involves preparing the 3D structure of the target protein and the small molecule, followed by a docking algorithm that calculates the most stable binding poses and their corresponding binding energies. nih.gov

Table 1: Example Molecular Docking Data for an Analogous Compound

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. These calculations provide valuable data on molecular orbitals, charge distribution, and thermodynamic stability, which are essential for understanding a molecule's reactivity and behavior.

Specific DFT studies on this compound are not extensively detailed in the available literature, but comprehensive analyses of close analogs like trans-4-(trifluoromethyl)cinnamic acid (4TFCA) offer a clear picture of the expected electronic characteristics. niscpr.res.in For 4TFCA, calculations are typically performed using methods like B3LYP with a 6-311++G(d,p) basis set. niscpr.res.in

Key electronic properties derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests it is more polarizable and reactive.

Natural Bond Orbital (NBO) Analysis: This analysis reveals hyperconjugative interactions and charge delocalization within the molecule. For instance, in 4TFCA, significant stabilization arises from π →π* interactions. niscpr.res.in

Thermodynamic Parameters: Properties such as total energy, zero-point vibrational energy, and entropy are calculated to assess the molecule's stability. For 4TFCA, the total energy was found to be 103.81 kcal/mol. niscpr.res.in

These computational findings help predict how the trifluoromethyl group, an excellent electron-withdrawing group, influences the electronic properties of the phenyl ring and the acidity of the carboxylic acid group in this compound. chemimpex.com

Table 2: Calculated Thermodynamic Parameters for an Analogous Compound

Conformational Analysis and Steric Effects

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has rotational freedom around the bond connecting the phenyl ring and the acetic acid moiety, this analysis is crucial for understanding its shape and how it interacts with other molecules.

The conformation of the molecule is influenced by steric effects, where the bulky trifluoromethyl (-CF3) group and the carboxylic acid group (-CH2COOH) repel each other to minimize energetic strain. Computational methods like molecular mechanics or quantum chemical calculations can map the potential energy surface of the molecule as a function of its dihedral angles. nih.gov This mapping reveals the lowest energy (most stable) conformations.

Studies on other flexible molecules show that non-covalent interactions, such as intramolecular hydrogen bonding or stacking interactions, can stabilize certain conformations over others. researchgate.net For this compound, the key factors determining its preferred conformation would be:

The rotational barrier around the C(phenyl)-C(methylene) bond.

The orientation of the carboxylic acid group relative to the phenyl ring.

Steric hindrance from the large trifluoromethyl group influencing the orientation of the side chain.

Understanding the dominant conformers is essential, as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site. nih.gov

Mechanistic Computational Investigations of Reactions

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including identifying transition states, intermediates, and reaction energy profiles. This knowledge is vital for optimizing reaction conditions and designing new synthetic pathways.

While detailed computational mechanistic studies specifically for reactions involving this compound are not prominent in the searched literature, its known reactivity provides a basis for such investigations. For example, it is known that this compound can undergo a palladium-catalyzed diolefination reaction. sigmaaldrich.com

Computational investigation of such a reaction would typically involve:

Modeling Reactants, Intermediates, and Products: The 3D structures of all species in the proposed reaction pathway are optimized.

Locating Transition States: The highest energy point along the reaction coordinate between two intermediates is identified.

Calculating Energy Barriers: The energy difference between the reactants and the transition state (the activation energy) is calculated. A lower energy barrier indicates a faster reaction.

Advanced Analytical Methodologies for 4 Trifluoromethyl Phenylacetic Acid Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure of 4-(Trifluoromethyl)phenylacetic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and mass, respectively.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing insight into the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The methylene (B1212753) (-CH₂-) protons adjacent to the carboxylic acid group typically appear as a singlet. The aromatic protons on the phenyl ring generally present as two doublets, characteristic of a para-substituted benzene (B151609) ring. The integration of these signals would correspond to the number of protons in each unique environment. A representative ¹H NMR spectrum is available on public databases such as SpectraBase spectrabase.com.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Key signals would include those for the carboxylic acid carbon, the methylene carbon, the trifluoromethyl carbon, and the aromatic carbons. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show distinct chemical shifts based on their position relative to the electron-withdrawing trifluoromethyl group and the electron-donating acetic acid moiety. For a structurally related compound, 4-(trifluoromethyl)benzoic acid, the ¹³C NMR chemical shifts have been reported in dimethyl sulfoxide (DMSO) as δ 167.9, 138.4, 133.9, 131.2, 130.2, 128.9, and 126.9 ppm rsc.org.

¹⁹F NMR Spectroscopy: Given the presence of the trifluoromethyl group, ¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing this compound. It would show a single resonance for the three equivalent fluorine atoms of the CF₃ group. This technique is also particularly useful in studies involving chiral derivatizing agents to determine enantiomeric purity, as the fluorine signal can be sensitive to diastereomeric differences frontiersin.org.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | Carboxylic Acid (-COOH) | 10-12 | Singlet (broad) | Chemical shift can vary with concentration and solvent. |

| ¹H | Methylene (-CH₂-) | ~3.7 | Singlet | Adjacent to the aromatic ring and carboxylic acid. |

| ¹H | Aromatic (ortho to -CH₂COOH) | ~7.4 | Doublet | Coupled to meta protons. |

| ¹H | Aromatic (meta to -CH₂COOH) | ~7.6 | Doublet | Coupled to ortho protons. |

| ¹³C | Carboxylic Acid (-COOH) | ~175 | Singlet | |

| ¹³C | Methylene (-CH₂-) | ~40 | Singlet | |

| ¹³C | Aromatic (ipso to -CH₂COOH) | ~130 | Singlet | |

| ¹³C | Aromatic (ortho to -CH₂COOH) | ~130 | Singlet | |

| ¹³C | Aromatic (meta to -CH₂COOH) | ~125 | Quartet | Coupled to fluorine atoms. |

| ¹³C | Aromatic (ipso to -CF₃) | ~130 | Quartet | Coupled to fluorine atoms. |

| ¹³C | Trifluoromethyl (-CF₃) | ~124 | Quartet | J-coupling with fluorine atoms. |

| ¹⁹F | Trifluoromethyl (-CF₃) | ~-63 | Singlet | Relative to a standard like CFCl₃. |

Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. A GC-MS spectrum of this compound is noted in the SpectraBase database spectrabase.com.